molecular formula C9H15N3S B1524422 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine CAS No. 1250118-20-7

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine

Cat. No.: B1524422
CAS No.: 1250118-20-7
M. Wt: 197.3 g/mol
InChI Key: JBVOQOLBRWVANK-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a 2-methyl-1,3-thiazol-5-ylmethyl group. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Its crystal structure has been resolved in complex with human 5-aminolevulinate synthase (ALAS2A), where it occupies a binding pocket via hydrophobic interactions involving the thiazole ring and methyl group .

Properties

IUPAC Name

2-methyl-5-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-11-6-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOQOLBRWVANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 2-methyl-1,3-thiazole moiety. This structural configuration is significant for its biological interactions and therapeutic potential. The thiazole ring is known for its role in various bioactive compounds, particularly in antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those with thiazole substitutions, exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research findings suggest it can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy .

Anti-inflammatory Properties

The thiazole moiety is associated with anti-inflammatory effects. Compounds containing this structure have been investigated for their ability to modulate inflammatory pathways, particularly through interactions with chemokine receptors like CXCR3 . This receptor plays a crucial role in the immune response and is implicated in various autoimmune diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • CXCR3 Modulation : The compound acts as a modulator of the CXCR3 receptor, influencing leukocyte trafficking and potentially reducing inflammation in autoimmune conditions .
  • Inhibition of Enzymatic Activity : Studies have shown that thiazole derivatives can inhibit enzymes involved in bacterial DNA replication, contributing to their antimicrobial efficacy .

Case Studies

Several studies have highlighted the biological activity of thiazole-piperazine derivatives:

  • Antimicrobial Screening : A comprehensive screening of thiazole-piperazine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of these compounds in developing new antibiotics .
  • In Vivo Studies : In vivo pharmacokinetic studies indicated that certain derivatives exhibited favorable absorption and distribution profiles, suggesting their viability as therapeutic agents .

Scientific Research Applications

Biological Activities

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine has been studied for its pharmacological properties, particularly in the following areas:

1. Antimicrobial Activity:
Research indicates that compounds containing thiazole and piperazine structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth and may be effective against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.

2. Anticancer Properties:
Thiazole derivatives have been reported to possess anticancer activities. Preliminary studies on related compounds indicate that they may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics.

3. Neuropharmacological Effects:
Piperazines are often explored for their effects on the central nervous system. They may act as modulators of neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety or depression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential modulators of neurotransmitter systems

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of thiazole-piperazine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives. The study revealed that certain compounds led to a decrease in cell viability in breast cancer cell lines, indicating that this compound could be explored further for its therapeutic potential.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

Thiazole-Modified Piperazines

  • 1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride: Lacks the 2-methyl substitution on the thiazole ring. It is commercially available as a research scaffold .
  • 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine : Replaces the 1,3-thiazole with a 1,2,4-thiadiazole ring. The sulfur atom's position and methyl substitution influence ring aromaticity and hydrogen-bonding capacity .

Piperazines with Heterocyclic Attachments

  • Nitroimidazole-Triazole-Piperazine Hybrids (e.g., 9a-k, 10a-c) : Feature dual heterocyclic systems (nitroimidazole and triazole) linked to piperazine. These compounds exhibit antitumor activity but differ in pharmacokinetic profiles due to increased molecular weight and polarity .
  • Benzylpiperazine Derivatives (e.g., 6a-q) : Incorporate benzyl or substituted benzyl groups. Such derivatives are associated with psychostimulant effects (e.g., BZP) but lack the thiazole moiety, reducing specificity for enzymatic targets like ALAS2A .
Table 1: Structural Features of Selected Piperazine Derivatives
Compound Core Structure Key Substituents Biological Relevance Source
Target Compound Piperazine + thiazole 2-Methyl-1,3-thiazol-5-ylmethyl ALAS2A inhibitor
1-[(1,3-Thiazol-5-yl)methyl]piperazine Piperazine + thiazole Unsubstituted thiazole Research scaffold
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine Piperazine + thiadiazole 3-Methyl-1,2,4-thiadiazole Undisclosed activity
Nitroimidazole-triazole-piperazine Piperazine + dual heterocycles Nitroimidazole, triazole Antitumor activity
N-Benzylpiperazine (BZP) Piperazine + benzyl Benzyl group Psychoactive effects

Pharmacological and Functional Comparisons

Anticancer Activity

  • The 2-methyl group in the target compound may enhance hydrophobic interactions in enzyme-binding pockets, similar to sulfonyl-substituted analogs .
  • Nitroimidazole-Triazole-Piperazine Hybrids : Show broad-spectrum antitumor activity but with higher toxicity profiles (e.g., compound 9a-k, LC50 values ranging -4.67 to -5.21) .

Receptor Binding and Selectivity

  • Psychoactive Piperazines (e.g., BZP, mCPP) : Bind to serotonin (5-HT) and dopamine receptors, causing stimulant effects. The target compound’s thiazole-methyl group likely reduces CNS penetration compared to lipophilic benzyl or phenylpiperazines .
  • 1-(1-Naphthyl)piperazine: A selective 5-HT2 receptor antagonist (5-HT2/α receptor affinity ratio >2000). The target compound’s thiazole ring may confer selectivity for non-CNS targets like ALAS2A .

Enzymatic Inhibition

  • In contrast, phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine) are metabolized via CYP450 enzymes, indicating divergent metabolic pathways .

Solubility and Stability

  • The target compound’s hydrochloride salt form (analogous to 1-[(1,3-thiazol-5-yl)methyl]piperazine trihydrochloride) improves aqueous solubility, critical for in vitro assays. The 2-methyl group may slightly increase logP compared to non-methylated analogs .

Preparation Methods

Synthesis via Alkylation of Piperazine with Thiazolylmethyl Halides

One common approach involves the nucleophilic substitution reaction of piperazine with a halomethyl derivative of 2-methyl-1,3-thiazole.

  • Step 1 : Synthesis of 2-methyl-1,3-thiazol-5-ylmethyl halide (e.g., bromide or chloride).
  • Step 2 : Reaction of this halide with piperazine under basic or neutral conditions to afford the desired this compound.

This method benefits from straightforward reaction conditions and moderate to high yields.

Multi-Step Synthesis via Thioamide Cyclization and Functional Group Transformations

According to research on related thiazolyl-piperazine derivatives, a multi-step synthetic route includes:

  • Preparation of piperazine thioamide derivatives.
  • Cyclization with α-halo ketones or esters like ethyl 4-chloroacetoacetate to form thiazole rings.
  • Subsequent reduction and functional group modification (e.g., mesylation followed by nucleophilic substitution with methylamine) to introduce the methylaminoethyl linker to the piperazine nitrogen.

This approach, although more complex, allows for structural diversity and fine-tuning of substituents on the thiazole ring and piperazine moiety.

Use of Condensation Reagents and Environmentally Friendly Protocols

Some patented methods emphasize environmentally safer condensation reactions avoiding highly toxic reagents such as phosphorus oxychloride or tetraphosphorus decasulfide. Instead, reagents like Lawesson's reagent or Belleau reagent are employed for thiazole ring formation or intermediate condensation steps.

  • These methods involve:
    • Refluxing phenylhydrazine with suitable precursors in fatty alcohol solvents.
    • Using water-retaining agents such as anhydrous sodium sulfate.
    • Controlled pH adjustment and extraction steps.
    • Final purification by crystallization or chromatography.

Such protocols achieve high yields (80-90%) with reduced toxic waste, making them suitable for industrial scale-up.

Comparative Data Table of Preparation Methods

Method Type Key Steps Reagents/Conditions Yield (%) Advantages Disadvantages
Alkylation of Piperazine Halomethyl thiazole + piperazine Base, solvent (e.g., MeOH, EtOH), RT 70-85 Simple, direct Requires halide synthesis
Thioamide Cyclization & Reduction Piperazine thioamide → cyclization → reduction → substitution LiAlH4, mesyl chloride, methylamine 60-75 Allows structural modifications Multi-step, sensitive reagents
Condensation with Safer Reagents Phenylhydrazine + precursors + Lawesson/Belleau reagent Fatty alcohol solvent, reflux, pH control 80-90 High yield, eco-friendly Longer reaction times

Research Findings and Notes

  • The alkylation approach is widely used due to its operational simplicity but depends on the availability of halomethyl thiazole intermediates.
  • Multi-step synthesis involving thioamide intermediates offers versatility in modifying the piperazine or thiazole rings but requires careful handling of reagents like lithium aluminum hydride and mesyl chloride.
  • Environmentally conscious methods using less toxic condensation reagents have been developed and patented, showing promise for industrial applications with high yields and minimal hazardous waste.
  • Purification is typically achieved by recrystallization or chromatographic methods, and the final products can be isolated as free bases or as pharmaceutically acceptable salts (e.g., hydrobromides).

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, refluxing in polar aprotic solvents (e.g., DMF or ethanol) with catalysts like N,N-diisopropylethylamine improves reactivity. Key intermediates (e.g., thiazole derivatives) are often prepared first, followed by alkylation of the piperazine ring. Temperature control (e.g., 60–80°C) and reaction time (6–8 hours) are critical for minimizing side products .
  • Characterization : Confirm purity via HPLC and structural identity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation. Avoid inhalation of dust; store in airtight containers at RT. Toxicity data may be limited, so treat as hazardous based on structural analogs (e.g., piperazine derivatives with corrosive properties) .

Q. How is the compound characterized spectroscopically, and what are common pitfalls in data interpretation?

  • Methodology :

  • NMR : Look for piperazine ring protons (δ 2.5–3.5 ppm) and thiazole methyl groups (δ 2.1–2.3 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error. Impurities from incomplete purification can obscure results .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what solvents/catalysts are most effective?

  • Methodology :

  • Solvent selection : Ethanol or DMF enhances solubility of intermediates, while dichloromethane (DCM) aids in phase separation during workup .
  • Catalysts : Microwave-assisted synthesis reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yield by 15–20% .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials .

Q. How do structural modifications (e.g., substituents on the thiazole ring) alter biological activity, and how can contradictory data be resolved?

  • Methodology :

  • Bioactivity assays : Compare IC50_{50} values across analogs in enzyme inhibition studies (e.g., tyrosine kinases or proteases). For example, methyl groups on thiazole may enhance binding affinity, while bulkier substituents reduce solubility .
  • Data contradictions : Use dose-response curves to validate outliers. Molecular docking (e.g., AutoDock Vina) can rationalize activity differences by analyzing ligand-receptor interactions .

Q. What computational strategies predict the compound’s pharmacokinetic properties or off-target effects?

  • Methodology :

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. A logP >3 may indicate poor aqueous solubility .
  • Off-target screening : Molecular dynamics simulations (e.g., GROMACS) assess binding to non-target proteins (e.g., cytochrome P450 isoforms) .

Q. How can spectral data (e.g., NMR or HRMS) resolve ambiguities in regiochemistry or stereochemistry?

  • Methodology :

  • NOESY NMR : Detects spatial proximity of protons to confirm regioselectivity (e.g., thiazole-methyl vs. piperazine-methyl orientation) .
  • Isotopic labeling : Use 15N^{15}N-labeled piperazine to track nitrogen environments in HRMS .

Analytical Framework for Contradictions

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

Meta-analysis : Use tools like RevMan to statistically compare datasets.

Structural validation : Re-synthesize disputed compounds and re-test activity .

Q. What experimental designs minimize bias in evaluating the compound’s mechanism of action?

  • Methodology :

  • Blinded studies : Assign sample codes randomly to avoid observer bias.
  • Positive/negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine

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